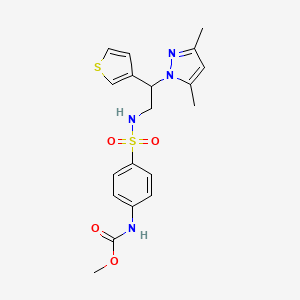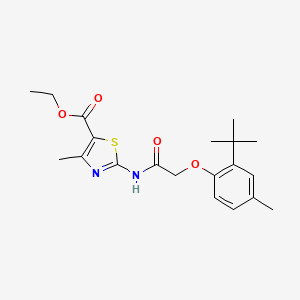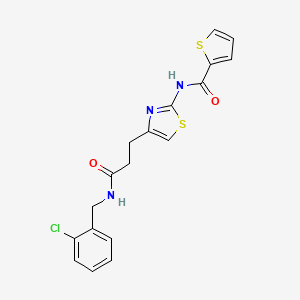![molecular formula C9H2Cl4F3N3O B2970981 3-Chloro-2-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]-5-(trifluoromethyl)pyridine CAS No. 2453325-34-1](/img/structure/B2970981.png)
3-Chloro-2-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]-5-(trifluoromethyl)pyridine is a synthetic chemical compound with a complex structure that incorporates chlorinated, trichloromethyl, and trifluoromethyl groups. This particular compound is known for its unique reactivity profile and is often utilized in specialized chemical synthesis and industrial applications.
Métodos De Preparación
Synthetic routes and reaction conditions
The synthesis of 3-Chloro-2-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]-5-(trifluoromethyl)pyridine generally involves multi-step organic synthesis. A common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the oxadiazole moiety, and concludes with the chlorination and addition of trifluoromethyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for obtaining the desired product with high yield and purity.
Industrial production methods
Industrial production of this compound is often achieved through large-scale batch or continuous flow reactors. The process must be carefully monitored to control reaction parameters such as pressure, temperature, and pH to ensure safety and maximize efficiency. Advanced techniques like crystallization and chromatography are employed for purification.
Análisis De Reacciones Químicas
Types of reactions it undergoes
3-Chloro-2-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]-5-(trifluoromethyl)pyridine undergoes various chemical reactions such as nucleophilic substitution, electrophilic addition, and oxidative coupling.
Common reagents and conditions used in these reactions
Reagents such as strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and halogenating agents (e.g., N-bromosuccinimide) are frequently used. Reaction conditions vary from mild to harsh depending on the desired transformation.
Major products formed from these reactions
The products from these reactions range from substituted pyridines to more complex heterocyclic compounds, often with enhanced functional properties.
Aplicaciones Científicas De Investigación
3-Chloro-2-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]-5-(trifluoromethyl)pyridine has a broad range of applications:
Chemistry: : It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: : Used in the development of molecular probes and biochemical assays.
Medicine: : Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: : Utilized in material science for the production of high-performance polymers and coatings.
Mecanismo De Acción
The exact mechanism by which 3-Chloro-2-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]-5-(trifluoromethyl)pyridine exerts its effects involves multiple pathways. Its unique structure allows it to interact with specific molecular targets such as enzymes or receptors, often leading to the inhibition or activation of these biological macromolecules. The involvement of reactive intermediates and the generation of radical species are also critical aspects of its action mechanism.
Comparación Con Compuestos Similares
Compared to other chlorinated or fluorinated pyridines and oxadiazoles, 3-Chloro-2-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]-5-(trifluoromethyl)pyridine stands out due to its enhanced reactivity and stability. Similar compounds include:
2-Chloro-5-trifluoromethylpyridine
5-Trifluoromethyl-1,2,4-oxadiazole
3-Chloropyridine derivatives
Each of these has unique properties, but none combine the specific chemical functionalities and applications of this compound. This combination of features makes it a valuable compound in both research and industrial contexts.
Propiedades
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trichloromethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2Cl4F3N3O/c10-4-1-3(9(14,15)16)2-17-5(4)6-18-7(20-19-6)8(11,12)13/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKAMYAGZQXQJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=NOC(=N2)C(Cl)(Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2Cl4F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 3-[Bis[3-(Boc-amino)propyl]amino]propanoate](/img/structure/B2970898.png)
![7-chloro-4-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2970900.png)
![N'-(3-chloro-4-fluorophenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2970901.png)
![1,7-diisobutyl-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2970906.png)

![3-[5,6-dichloro-1-(3-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2970910.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-[4-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2970913.png)
![N-[(4-chlorophenyl)methyl]-5-(6-methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2970914.png)


![4-fluoro-2-methyl-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide](/img/structure/B2970918.png)
![N-[(4-Chlorophenyl)methyl]-6-cyclopropylpyrimidine-4-carboxamide](/img/structure/B2970919.png)
![7-(4-fluorophenyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2970920.png)

